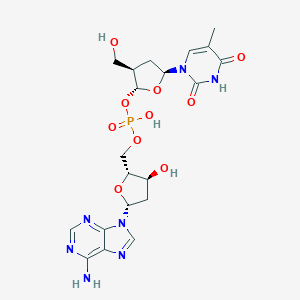

dTpdA

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19192-40-6 |

|---|---|

Molekularformel |

C20H26N7O10P |

Molekulargewicht |

555.4 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |

InChI-Schlüssel |

XPAOKCSHUNYPBS-XSBNNCSWSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |

Synonyme |

(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide to the Conformational Analysis of the dTpdA Dinucleotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dinucleotide thymidylyl-(3'→5')-deoxyadenosine (dTpdA or d(TpA)) is a fundamental component of DNA, and its specific conformational properties play a crucial role in the local structure and flexibility of the DNA double helix. The sequence-dependent variations in DNA conformation are key to its biological function, including protein recognition, bending, and packaging within the cell. Understanding the conformational landscape of dTpdA is therefore of significant interest in molecular biology, biophysics, and for the rational design of drugs that target DNA.

This technical guide provides a comprehensive overview of the conformational analysis of the dTpdA dinucleotide, summarizing key quantitative data from experimental studies, detailing the methodologies used to obtain this data, and exploring its relevance in the context of drug development.

Core Concepts in Dinucleotide Conformation

The conformation of a dinucleotide like dTpdA is defined by a set of torsion angles that describe the rotational freedom around the covalent bonds of the sugar-phosphate backbone and the orientation of the nucleobases relative to the sugar moiety. The primary determinants of dinucleotide conformation are:

-

Backbone Torsion Angles (α, β, γ, δ, ε, ζ): These six angles define the geometry of the phosphodiester linkage between the two nucleosides.

-

Sugar Pucker: The five-membered deoxyribose ring is not planar and exists in one of several puckered conformations, most commonly C2'-endo or C3'-endo. The pseudorotation phase angle (P) and the puckering amplitude (νmax) provide a detailed description of the sugar conformation.

-

Glycosidic Torsion Angle (χ): This angle describes the rotation of the base (thymine or adenine) around the glycosidic bond, which connects the base to the sugar. The most common conformations are anti and syn.

Quantitative Conformational Data for dTpdA

The conformational parameters of dTpdA have been investigated through various experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as through computational methods like Molecular Dynamics (MD) simulations.

Crystal Structure Analysis of a d(TpA) Photoadduct

Table 1: Backbone Torsion Angles (in degrees) for the d(TpA) Photoadduct (d(TpA)*) [2]

| Torsion Angle | Thymidine (T) Residue | Adenosine (A) Residue | Standard A-DNA | Standard B-DNA |

| α (O3'-P-O5'-C5') | - | -68.3 | -68 | -60 |

| β (P-O5'-C5'-C4') | - | 169.5 | 178 | 173 |

| γ (O5'-C5'-C4'-C3') | - | 53.6 | 54 | 54 |

| δ (C5'-C4'-C3'-O3') | 80.3 | 145.5 | 83 | 123 |

| ε (C4'-C3'-O3'-P) | -207.1 | -154.0 | -153 | -157 |

| ζ (C3'-O3'-P-O5') | 93.4 | - | -72 | -93 |

| χ (Glycosidic) | 11.8 (syn) | 95.7 (anti) | -158 | -102 |

Data extracted from the high-resolution crystal structure of the d(TpA) photoadduct.[2]

The study of the d(TpA) photoadduct revealed a highly asymmetric structure, with the thymidine sugar adopting a C3'-endo pucker, characteristic of A-form DNA, while the adenosine sugar is in a C2'-endo conformation, typical of B-form DNA.[2]

Solution State Conformational Analysis by NMR

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing an ensemble average of the different conformations present. Studies on dinucleotides including d(TpA) have been conducted to understand their behavior in different solvent environments.[6][7] While specific quantitative data tables for unmodified d(TpA) from these sources are not directly available in the provided snippets, the general findings indicate that the conformational equilibrium is sensitive to the solvent environment.

Experimental Protocols

The determination of the conformational properties of dTpdA relies on sophisticated experimental and computational techniques.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecule in its crystalline state.

Methodology:

-

Crystallization: The first and often most challenging step is to obtain high-quality crystals of the dTpdA dinucleotide. This involves screening a wide range of conditions, including pH, temperature, precipitating agents, and the presence of counter-ions.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.

-

Structure Solution: The intensities of the diffracted spots are used to calculate an electron density map of the molecule. This process involves solving the "phase problem," for which various methods like direct methods or molecular replacement can be employed.

-

Model Building and Refinement: An atomic model of the dTpdA molecule is built into the electron density map. This model is then refined to achieve the best possible fit with the experimental data, resulting in the final three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the conformation and dynamics of molecules in solution.

Methodology:

-

Sample Preparation: A solution of the dTpdA dinucleotide is prepared in a suitable deuterated solvent (e.g., D₂O) to minimize the solvent proton signal.

-

Data Acquisition: A series of NMR experiments are performed. For conformational analysis, these typically include:

-

1D ¹H NMR: To observe the chemical shifts of the protons.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar ring.

-

2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single deoxyribose ring).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons that are close to each other (typically < 5 Å). The intensities of NOE cross-peaks are related to the internuclear distances and are crucial for determining the overall conformation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

-

Data Analysis:

-

Torsion Angle Determination: Coupling constants (J-couplings) obtained from COSY and TOCSY spectra are used to determine the sugar pucker and some backbone torsion angles.

-

Distance Restraints: NOE-derived distance restraints are used in computational modeling programs to generate a family of structures consistent with the experimental data.

-

Structure Calculation: Programs like XPLOR-NIH or CYANA are used to calculate an ensemble of low-energy structures that satisfy the experimental restraints.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecule, exploring its conformational landscape over time.

Methodology:

-

System Setup: A starting structure of the dTpdA dinucleotide is placed in a simulation box filled with a chosen solvent model (e.g., water).

-

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system as a function of the atomic coordinates.

-

Simulation: The system is first minimized to remove any steric clashes and then gradually heated to the desired temperature. A production simulation is then run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformations, including torsion angle distributions, sugar pucker percentages, and the formation of intramolecular hydrogen bonds.

Signaling Pathways and Logical Relationships

The conformation of dinucleotide steps like dTpdA is critical for the specific recognition of DNA sequences by proteins. The local structure of the DNA can influence the binding affinity and specificity of transcription factors, restriction enzymes, and other DNA-binding proteins.

Caption: Logical relationship between dTpdA conformation and biological function.

Experimental Workflow for Conformational Analysis

The process of determining the conformational properties of a dinucleotide involves a multi-step workflow, often integrating both experimental and computational approaches.

Caption: General workflow for dTpdA conformational analysis.

Relevance to Drug Development

The unique conformational features of specific DNA sequences, including dTpdA steps, can be exploited for the development of sequence-specific DNA-binding drugs.

-

Groove Binding: The width and depth of the major and minor grooves of DNA are sequence-dependent. The conformation of the dTpdA step contributes to the local groove geometry, which can be targeted by small molecules that bind non-covalently.

-

Intercalation: Some drugs exert their effects by intercalating between base pairs. The stacking interactions and the flexibility of the dTpdA step can influence the binding affinity of such intercalators.

-

Targeting DNA-Protein Interactions: Drugs can be designed to either mimic or disrupt the interaction between a DNA-binding protein and its target sequence. A detailed understanding of the dTpdA conformation within a protein binding site is essential for this approach.

The quantitative data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to further investigate the structure-function relationship of the dTpdA dinucleotide and to leverage this knowledge for the design of novel therapeutics.

References

- 1. The structure of d(TpA), the major photoproduct of thymidylyl-(3'5')-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution crystal structure of the intramolecular d(TpA) thymine–adenine photoadduct and its mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. The structure of d(TpA), the major photoproduct of thymidylyl-(3'5')-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of d(TpdA) in DNA Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dinucleotide deoxythymidylyl-(3'→5')-deoxyadenosine, commonly abbreviated as d(TpdA), is a fundamental component of DNA. While its presence is integral to the primary sequence, its significance in the context of DNA secondary structure is most pronounced when it undergoes photochemical transformation upon exposure to ultraviolet (UV) radiation. This guide provides an in-depth technical overview of the formation of d(TpdA) photoproducts and their profound impact on the secondary structure of DNA. We will delve into the structural perturbations, present quantitative data from spectroscopic analyses, detail the experimental protocols for studying these phenomena, and provide visual representations of the underlying processes. This document is intended to be a comprehensive resource for researchers in molecular biology, drug development professionals targeting DNA repair pathways, and scientists investigating the mechanisms of DNA damage and mutagenesis.

Introduction to d(TpdA) and DNA Secondary Structure

Deoxyribonucleic acid (DNA) typically exists as a right-handed double helix, a secondary structure stabilized by hydrogen bonds between complementary base pairs (Adenine-Thymine and Guanine-Cytosine) and base-stacking interactions. The sequence of these bases, the primary structure, dictates the precise geometry of the helix. The d(TpdA) sequence is a common motif within the genome. Under normal physiological conditions, it contributes to the stability of the B-form DNA helix. However, its significance in altering DNA secondary structure emerges upon absorption of UV radiation, leading to the formation of covalent linkages between the adjacent thymine and adenine bases. These photoproducts introduce significant local distortions in the DNA helix, which can disrupt replication and transcription, and if left unrepaired, can be mutagenic.

Photochemistry of d(TpdA): Formation of Photoproducts

Upon exposure to UV radiation, particularly in the UVB (280-315 nm) and UVC (<280 nm) ranges, adjacent pyrimidine bases are prone to forming covalent adducts. While thymine-thymine dimers are the most common, thymine-adenine adducts at d(TpdA) sequences also occur. The two primary photoproducts formed at d(TpdA) sites are the cyclobutane pyrimidine dimer (CPD) and the (6-4) photoproduct.

-

Cyclobutane Pyrimidine Dimer (CPD): This adduct involves the formation of a four-membered cyclobutane ring between the C5 and C6 atoms of the thymine and adenine bases. The stereochemistry of this product is typically trans-syn.

-

(6-4) Photoproduct: This lesion is formed through a covalent bond between the C6 of the 5'-thymine and the C4 of the 3'-adenine, with a subsequent rearrangement. This photoproduct causes a more significant distortion in the DNA helix compared to the CPD.

The formation of these photoproducts effectively removes the ability of the involved bases to form standard Watson-Crick hydrogen bonds with their complementary strand, leading to a localized disruption of the DNA double helix.

dot

Impact on DNA Secondary Structure

The formation of d(TpdA) photoproducts induces significant and distinct alterations in the local DNA secondary structure. These distortions are crucial for their recognition by DNA repair enzymes and are also the underlying cause of their mutagenic potential.

Structural Perturbations

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in elucidating the structural consequences of d(TpdA) photoproducts. Studies on oligonucleotides containing these lesions have revealed the following key structural changes:

-

Disruption of Base Pairing: The covalent linkage between the thymine and adenine bases prevents them from forming hydrogen bonds with the complementary strand, leading to a localized single-stranded region.

-

Helical Bending and Kinking: The presence of the photoproduct introduces a significant bend or kink in the DNA helix. The (6-4) photoproduct, in particular, causes a more severe distortion than the CPD.

-

Changes in Glycosidic and Torsion Angles: The conformation of the sugar-phosphate backbone is significantly altered around the lesion. NMR studies have shown changes in the glycosidic torsion angles (χ) of the involved nucleosides, with the thymidine often adopting a syn conformation in the trans-syn cyclobutane dimer, a deviation from the typical anti conformation in B-DNA.[1]

Quantitative Data

The following tables summarize key quantitative data obtained from NMR studies on the d(TpdA) photoproduct.

Table 1: Selected ¹H Chemical Shifts (ppm) of the d(TpdA) Cyclobutane Photoproduct in D₂O [1]

| Proton | Thymidine (T) | Deoxyadenosine (A) |

| H1' | 5.89 | 6.25 |

| H2' | 2.15 | 2.65 |

| H2'' | 2.45 | 2.85 |

| H6/H8 | 7.45 (H6) | 8.15 (H8) |

Note: Chemical shifts are indicative of the local electronic environment and changes compared to unmodified DNA reflect structural alterations.

Table 2: Torsion Angle Changes in the d(TpdA) Cyclobutane Photoproduct [1]

| Torsion Angle | Residue | Conformation |

| Glycosidic (χ) | Thymidine | syn |

| Glycosidic (χ) | Deoxyadenosine | anti |

Experimental Protocols

The study of d(TpdA) photoproducts and their impact on DNA structure involves a multi-step process, from the synthesis of modified oligonucleotides to their structural analysis.

Synthesis and Purification of d(TpdA)-containing Oligonucleotides

-

Solid-Phase DNA Synthesis: Oligonucleotides containing the d(TpdA) sequence are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.

-

Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity.

Formation of d(TpdA) Photoproducts by UV Irradiation

-

Sample Preparation: The purified oligonucleotide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

UV Irradiation: The solution is placed in a quartz cuvette and irradiated with a UV lamp, typically at 254 nm, for a specified duration to induce photoproduct formation. The progress of the reaction can be monitored by HPLC.

-

Purification of the Photoproduct: The irradiated mixture is subjected to HPLC to separate the unmodified oligonucleotide from the various photoproducts.

dot

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The purified oligonucleotide containing the d(TpdA) photoproduct is lyophilized and dissolved in D₂O or a 90% H₂O/10% D₂O mixture to a concentration of approximately 1-2 mM.

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This typically includes:

-

1D ¹H NMR for initial assessment.

-

2D COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

-

2D TOCSY (Total Correlation Spectroscopy) to identify protons within the same spin system (i.e., within a single deoxyribose ring).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

-

-

Data Analysis: The NMR data is processed and analyzed to assign all proton resonances and to derive structural constraints (interproton distances from NOEs and torsion angles from coupling constants). These constraints are then used in molecular modeling programs to calculate the 3D structure of the DNA containing the photoproduct.[1]

Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: The purified oligonucleotide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a concentration of approximately 5-10 µM.

-

Data Acquisition: CD spectra are recorded on a CD spectropolarimeter. Wavelength scans are typically performed from 320 nm to 200 nm at a controlled temperature.

-

Data Analysis: The CD spectrum of the DNA containing the d(TpdA) photoproduct is compared to that of the unmodified DNA. The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm. The presence of the photoproduct will cause significant changes in the spectrum, reflecting the distortion of the helical structure. Thermal denaturation studies, where the CD signal is monitored as a function of temperature, can also be performed to assess the thermodynamic stability of the DNA containing the lesion.

Signaling Pathways and Biological Implications

The structural distortions induced by d(TpdA) photoproducts are recognized by the cellular DNA repair machinery, primarily the Nucleotide Excision Repair (NER) pathway.

dot

If these lesions are not repaired, they can block the progression of DNA polymerase during replication, leading to cell cycle arrest or apoptosis. Alternatively, translesion synthesis (TLS) polymerases may bypass the lesion, but often do so in an error-prone manner, leading to mutations.

Conclusion

The dinucleotide d(TpdA) plays a critical role in mediating UV-induced DNA damage, leading to the formation of photoproducts that significantly distort the DNA secondary structure. Understanding the nature of these structural perturbations is essential for elucidating the mechanisms of mutagenesis and for the development of therapeutic strategies that target DNA repair pathways. The combination of chemical synthesis, UV photochemistry, and high-resolution structural techniques like NMR and CD spectroscopy provides a powerful approach to unraveling the complex interplay between DNA sequence, structure, and biological function in the context of DNA damage.

References

dTpdA function in DNA repair pathways

An in-depth analysis of the provided search results reveals no specific enzyme or protein designated "dTpdA" involved in DNA repair pathways. The search results provide general information on nucleotide metabolism and established DNA repair mechanisms such as Nucleotide Excision Repair (NER) and Base Excision Repair (BER).

Given the absence of any specific information regarding a molecule abbreviated as "dTpdA" in the scientific literature indexed by the search, it is not possible to provide a detailed technical guide on its function, including quantitative data, experimental protocols, or signaling pathways as requested.

It is possible that "dTpdA" may be a non-standard abbreviation, a typographical error, or a term used in a very specific, narrow context not captured by the general search queries. Without further clarification or a more standard identifier for the molecule of interest, the core requirements of the request cannot be fulfilled.

Therefore, this response cannot proceed without a more precise definition of "dTpdA".

dTpdA: A Potential Biomarker for Oxidative DNA Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular function, DNA integrity is paramount. The constant barrage of endogenous and exogenous agents, however, leads to a variety of DNA lesions, compromising genomic stability and contributing to the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Among the diverse forms of DNA damage, tandem lesions, where two adjacent nucleotides are modified, represent a particularly challenging threat to the cell's repair machinery. This technical guide focuses on a specific tandem lesion, dTpdA, as a potential biomarker for DNA damage induced by oxidative stress. We will delve into its formation, the cellular response it elicits, and the methodologies for its detection and quantification, providing a comprehensive resource for researchers and drug development professionals.

The Genesis of dTpdA: A Tale of Oxidative Assault

Tandem DNA lesions, such as dTpdA, are primarily born out of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The hydroxyl radical (•OH), a highly reactive ROS, is a major culprit in the formation of these complex lesions.

The proposed mechanism for dTpdA formation involves the attack of a hydroxyl radical on either the deoxythymidine (dT) or the deoxyadenosine (dA) nucleotide within a DNA strand. This initial attack can generate a carbon-centered radical on the sugar moiety or a base radical. In the presence of oxygen, these radicals are rapidly converted to peroxyl radicals. The resulting peroxyl radical can then react with the adjacent nucleotide, leading to the formation of a tandem lesion where both bases or a base and a sugar are covalently linked or modified. The precise structure of dTpdA can vary depending on the specific reaction pathway, but it generally involves oxidized forms of both thymine and adenine bases.

}

Cellular Defense: The Nucleotide Excision Repair Pathway

The presence of a bulky and helix-distorting lesion like dTpdA triggers the cell's primary defense mechanism against such damage: the Nucleotide Excision Repair (NER) pathway.[1][2] Unlike base excision repair, which targets smaller, non-helix-distorting lesions, NER is responsible for removing a wide range of bulky adducts.

The NER pathway can be broadly divided into two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). GG-NER surveys the entire genome for damage, while TC-NER specifically repairs lesions on the transcribed strand of active genes. For a lesion like dTpdA, GG-NER is the likely repair pathway.

The key steps in the NER of dTpdA are:

-

Damage Recognition: The XPC-RAD23B complex, in conjunction with the UV-DDB complex, recognizes the helical distortion caused by the dTpdA lesion.

-

Verification and Unwinding: The TFIIH complex is recruited to the site of damage. Its helicase subunits, XPB and XPD, unwind the DNA around the lesion.

-

Incision: Two endonucleases, XPF-ERCC1 and XPG, make incisions on the damaged strand, one on each side of the lesion, excising a short oligonucleotide containing the dTpdA adduct.

-

Synthesis and Ligation: The resulting gap is filled by DNA polymerase δ/ε, using the undamaged strand as a template. Finally, DNA ligase I or III seals the nick, restoring the integrity of the DNA strand.

}

Experimental Protocols for dTpdA Detection and Quantification

The accurate detection and quantification of specific DNA lesions like dTpdA are crucial for its validation as a biomarker. The gold standard for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.

Sample Preparation

-

DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit to ensure high purity and yield.

-

DNA Digestion: Enzymatically digest the DNA to individual nucleosides. This is typically a two-step process:

-

Incubate the DNA with nuclease P1 to hydrolyze the DNA into deoxynucleoside 3'-monophosphates.

-

Treat the mixture with alkaline phosphatase to dephosphorylate the mononucleotides, yielding deoxynucleosides.

-

-

Solid-Phase Extraction (SPE): Clean up the digested sample using a C18 SPE cartridge to remove salts and other interfering substances. Elute the deoxynucleosides with methanol.

-

Sample Reconstitution: Evaporate the methanol and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

}

UPLC-MS/MS Analysis

A general protocol for the analysis of dTpdA using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is outlined below. Optimization of these parameters will be necessary for specific instrumentation and experimental conditions.

Table 1: UPLC-MS/MS Parameters for dTpdA Analysis

| Parameter | Recommended Setting |

| UPLC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with a low percentage of B, gradually increase to elute the analytes, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Cone Gas Flow | 50 - 100 L/hr |

| Desolvation Gas Flow | 600 - 800 L/hr |

| MRM Transitions | To be determined based on the exact mass of the dTpdA adduct and its fragments. This requires infusion of a synthesized dTpdA standard. |

Quantitative Data and Biomarker Potential

The utility of dTpdA as a biomarker lies in its quantitative correlation with the extent of oxidative DNA damage. While specific data for dTpdA is still emerging, the expected trends based on our understanding of oxidative stress and DNA damage are summarized below.

Table 2: Expected Quantitative Trends for dTpdA

| Condition | Expected Change in dTpdA Levels | Rationale |

| Exposure to Oxidizing Agents | ||

| Ionizing Radiation | Increased | Induces the formation of hydroxyl radicals. |

| Fenton Reagents (e.g., Fe²⁺ + H₂O₂) | Increased | Generates hydroxyl radicals. |

| Environmental Toxins (e.g., cigarette smoke) | Increased | Contains numerous oxidizing chemicals. |

| Disease States | ||

| Cancer | Potentially Increased | Many cancers exhibit high levels of oxidative stress. |

| Neurodegenerative Diseases (e.g., Alzheimer's) | Potentially Increased | Oxidative damage is a known contributor to neuronal cell death. |

| Inflammatory Diseases | Potentially Increased | Inflammatory cells produce high levels of ROS. |

| Therapeutic Intervention | ||

| Antioxidant Treatment | Decreased | Scavenges reactive oxygen species, reducing DNA damage. |

| DNA Repair Inhibitors | Increased | Inhibition of the NER pathway would lead to the accumulation of dTpdA. |

Conclusion

The tandem DNA lesion dTpdA represents a promising, yet underexplored, biomarker for oxidative DNA damage. Its formation is mechanistically linked to the action of reactive oxygen species, and its repair is handled by the well-characterized Nucleotide Excision Repair pathway. The development of robust and sensitive analytical methods, such as UPLC-MS/MS, will be instrumental in quantifying dTpdA levels in various biological contexts. Further research to establish baseline levels of dTpdA in healthy individuals and to correlate its levels with disease states and therapeutic interventions will be crucial in validating its clinical utility. This in-depth guide provides a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring dTpdA as a novel window into the complex world of DNA damage and repair.

References

An In-depth Technical Guide on the Enzymatic Recognition of Dinucleotide Damage in DNA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The integrity of the genome is under constant assault from both endogenous and exogenous agents, leading to a variety of DNA lesions. The accurate recognition of these lesions by cellular machinery is the critical first step in DNA repair, ensuring genomic stability and preventing diseases such as cancer. While the specific enzymatic recognition of an unmodified dTpdA (thymidine-phosphodiester-adenosine) dinucleotide as a lesion is not documented in scientific literature, the principles of how enzymes identify and bind to damaged dinucleotides can be thoroughly understood by examining well-characterized DNA adducts.

This technical guide will focus on the enzymatic recognition of UV-induced pyrimidine dimers, specifically cyclobutane pyrimidine dimers (CPDs) and (6-4) pyrimidine-pyrimidone photoproducts (6-4PPs), as a proxy for understanding how a dinucleotide lesion is recognized within a DNA duplex. These lesions represent a paradigm for how the Nucleotide Excision Repair (NER) pathway identifies structural distortions in the DNA backbone, a mechanism that would likely be involved in the recognition of any hypothetical dTpdA lesion that alters DNA conformation.

We will delve into the key enzymatic players in both prokaryotic and eukaryotic NER, present quantitative data on their binding affinities, provide detailed experimental protocols for studying these interactions, and illustrate the downstream signaling pathways triggered by this recognition.

Enzymatic Recognition of Dinucleotide Damage: The Nucleotide Excision Repair (NER) Pathway

The NER pathway is a versatile DNA repair mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions. The initial and most crucial step of NER is the recognition of the DNA damage.

Prokaryotic Recognition: The UvrABC System

In prokaryotes such as E. coli, the recognition of pyrimidine dimers is initiated by the UvrA and UvrB proteins.[1] The process begins with the formation of a UvrA dimer which then associates with two molecules of UvrB to form a UvrA2B2 complex.[2] This complex translocates along the DNA, scanning for structural abnormalities.[2][3] Upon encountering a lesion like a pyrimidine dimer, the UvrA subunits recognize the distortion and facilitate the loading of UvrB onto the DNA at the site of the damage.[2] UvrA then dissociates, leaving UvrB bound to the damaged DNA, which in turn recruits the UvrC endonuclease to incise the DNA backbone on both sides of the lesion.[2][3]

Eukaryotic Recognition: A Two-Tiered Approach

In eukaryotes, the global genome NER (GG-NER) sub-pathway is responsible for recognizing damage throughout the genome. This process is more complex than in prokaryotes and involves two key protein complexes for damage recognition:

-

XPC-RAD23B-CETN2 (XPC complex): This complex is considered the primary damage sensor in GG-NER.[4][5] It recognizes a wide array of bulky lesions by detecting the thermodynamic destabilization and helical distortion they cause.[6][7] However, its affinity for CPDs, which cause a relatively minor distortion, is poor.[6][7]

-

UV-DDB (DDB1-DDB2): This heterodimeric complex has a high affinity for UV-induced photoproducts, particularly 6-4PPs, and plays a crucial role in the recognition of CPDs in a chromatin context.[8] UV-DDB binds directly to the lesion and is thought to "hand off" the damage to the XPC complex, possibly through chromatin remodeling and ubiquitination events.[7][9]

Quantitative Data on DNA Damage Recognition

The binding affinities of NER proteins to damaged DNA have been quantified using various biochemical techniques. These values are crucial for understanding the specificity and efficiency of the recognition process.

| Protein/Complex | Organism/System | DNA Substrate | Dissociation Constant (Kd) | Reference(s) |

| UvrA | E. coli | Undamaged DNA | ~10 nM | |

| UV-irradiated DNA | ~1 nM | |||

| UvrB | E. coli | Undamaged DNA | >1 µM | |

| With UvrA at lesion | Forms stable pre-incision complex | [2] | ||

| XPC-RAD23B | Human | Undamaged DNA | ~9 nM | [6] |

| CPD-containing DNA | ~7 nM | [6] | ||

| 6-4PP-containing DNA | Higher affinity than CPD | [10] | ||

| UV-DDB | Human | Undamaged DNA | ~26 nM | [6][11] |

| CPD-containing DNA | ~5 nM | [6][11] | ||

| 6-4PP-containing DNA | 83-fold higher affinity than undamaged DNA | [9] |

Experimental Protocols

The study of enzymatic recognition of DNA damage relies on a variety of in vitro techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[12][13][14]

Objective: To determine if a protein of interest binds to a specific DNA sequence containing a dinucleotide lesion.

Materials:

-

Purified protein of interest (e.g., XPC-RAD23B or UV-DDB).

-

DNA probe: A short, double-stranded oligonucleotide containing the lesion of interest (e.g., a CPD or 6-4PP), typically end-labeled with 32P or a fluorescent dye.

-

Unlabeled competitor DNA (specific and non-specific).

-

Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 0.2 mM EDTA, 10% glycerol).

-

Non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide in TBE buffer).

-

Loading buffer (containing a tracking dye and glycerol).

-

Gel electrophoresis apparatus and power supply.

-

Phosphorimager or fluorescence scanner.

Protocol:

-

Prepare Binding Reactions:

-

In a microcentrifuge tube, combine the binding buffer, a fixed amount of labeled DNA probe (e.g., 10-50 fmol), and any non-specific competitor DNA (e.g., poly(dI-dC)).

-

Add increasing concentrations of the purified protein to a series of tubes.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA before adding the protein.

-

Bring all reactions to the same final volume with nuclease-free water.

-

-

Incubation: Incubate the reactions at room temperature or 30°C for 20-30 minutes to allow protein-DNA binding to reach equilibrium.

-

Gel Electrophoresis:

-

Add loading buffer to each reaction.

-

Carefully load the samples into the wells of the pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.

-

-

Detection:

-

After electrophoresis, carefully transfer the gel onto a piece of filter paper and dry it under vacuum.

-

Expose the dried gel to a phosphor screen or scan for fluorescence.

-

The appearance of a slower-migrating band in the lanes containing the protein indicates the formation of a protein-DNA complex. The intensity of this "shifted" band should increase with increasing protein concentration.

-

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a protein binds. The protein protects its binding site from cleavage by DNase I.[15][16][17][18]

Objective: To map the precise binding site of a DNA repair protein on a DNA fragment containing a lesion.

Materials:

-

Purified protein of interest.

-

DNA probe: A longer DNA fragment (>100 bp) containing the lesion, uniquely end-labeled on one strand with 32P.

-

DNase I (diluted to an appropriate concentration).

-

DNase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM CaCl2).

-

Stop solution (e.g., formamide, EDTA, and loading dyes).

-

Denaturing polyacrylamide sequencing gel.

-

Sequencing ladder of the same DNA fragment (e.g., generated by Maxam-Gilbert sequencing).

Protocol:

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of the purified protein in a suitable binding buffer for 20-30 minutes at room temperature. Include a control reaction with no protein.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction. The amount of DNase I should be titrated to achieve, on average, one cut per DNA molecule.

-

Allow the digestion to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination and DNA Purification:

-

Stop the reaction by adding a stop solution containing a high concentration of EDTA.

-

Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.

-

-

Gel Electrophoresis and Autoradiography:

-

Resuspend the DNA pellets in a formamide-based loading buffer, denature by heating, and load onto a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same DNA fragment.

-

Run the gel at high voltage until the tracking dyes have migrated the desired distance.

-

Dry the gel and expose it to X-ray film or a phosphor screen.

-

-

Analysis:

-

The lane with no protein will show a ladder of bands corresponding to cleavage at every nucleotide position.

-

In the lanes with the DNA-binding protein, a "footprint" will appear as a region with no bands, corresponding to the protein's binding site where the DNA was protected from DNase I cleavage.

-

In Vitro NER Assay

This assay reconstitutes the NER process in a test tube to measure the excision of a damaged DNA fragment.[19][20][21][22]

Objective: To determine the functional activity of NER proteins in recognizing and excising a dinucleotide lesion.

Materials:

-

A plasmid or oligonucleotide substrate containing a site-specific lesion (e.g., a CPD).

-

Purified NER proteins (e.g., XPC complex, UV-DDB, TFIIH, XPA, RPA, XPG, ERCC1-XPF for eukaryotic NER).

-

Reaction buffer containing ATP and other necessary cofactors.

-

Radiolabeled deoxynucleotides (e.g., [α-32P]dCTP) for repair synthesis assays.

-

Denaturing polyacrylamide gel.

Protocol:

-

Reaction Setup:

-

Combine the DNA substrate, purified NER proteins, and reaction buffer in a microcentrifuge tube.

-

-

Incubation:

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow for damage recognition, unwinding, and incision.

-

-

Analysis of Excision Products:

-

Stop the reaction and purify the DNA.

-

Denature the DNA and run it on a high-resolution denaturing polyacrylamide gel.

-

The excised oligomer (typically 24-32 nucleotides in eukaryotes) containing the lesion can be visualized by autoradiography if the substrate was end-labeled.

-

-

Analysis of Repair Synthesis:

-

If the goal is to measure repair synthesis, include radiolabeled dNTPs and DNA polymerase in the reaction.

-

The incorporation of radioactivity into the DNA substrate indicates successful excision and synthesis, which can be quantified.

-

Signaling Pathways and Cellular Responses

The recognition of significant DNA damage, such as that caused by UV radiation, triggers complex signaling cascades that can lead to cell cycle arrest, allowing time for repair, or apoptosis if the damage is too extensive. The tumor suppressor protein p53 is a master regulator of this response.[23][24][25]

The p53-Mediated DNA Damage Response

Upon detection of DNA damage and the initiation of repair, sensor kinases such as ATM and ATR are activated. These kinases phosphorylate and stabilize p53, leading to its accumulation in the nucleus.[23] Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in:

-

Cell Cycle Arrest: p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor.[26] p21 binds to and inhibits cyclin/CDK complexes, thereby halting the cell cycle at the G1/S or G2/M checkpoints.[26] This provides a window for the NER machinery to repair the DNA damage before replication or mitosis.

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA.[27]

Visualizations of Key Pathways

Prokaryotic Nucleotide Excision Repair Workflow

Caption: Prokaryotic NER pathway workflow.

Eukaryotic Nucleotide Excision Repair Workflow (Global Genome Repair)

Caption: Eukaryotic GG-NER pathway workflow.

p53-Mediated Signaling Pathway

Caption: p53-mediated DNA damage response pathway.

Conclusion and Future Directions

While a specific enzyme dedicated to the recognition of a simple dTpdA dinucleotide has not been identified, the principles governing the detection of dinucleotide lesions are well-established through the study of UV-induced pyrimidine dimers. The Nucleotide Excision Repair pathway, with its sophisticated damage-sensing machinery, provides a robust framework for understanding how the cell identifies and responds to structural anomalies in the DNA double helix.

For a hypothetical dTpdA lesion to be recognized by the NER pathway, it would need to induce a significant distortion in the DNA structure, similar to a 6-4PP, to be efficiently detected by the XPC complex. Alternatively, if it caused a more subtle change, its recognition might depend on the UV-DDB complex or other, yet to be identified, sensor proteins. If the lesion did not cause any significant structural perturbation, it might remain invisible to the NER machinery, potentially leading to mutations if not repaired by other pathways like Base Excision Repair or Mismatch Repair, depending on the nature of the chemical alteration.

The development of novel therapeutics in oncology often involves targeting DNA repair pathways. Understanding the precise mechanisms of lesion recognition is paramount for designing drugs that can either enhance the repair of normal cells or selectively inhibit repair in cancer cells, leading to synthetic lethality. Further research into the recognition of a broader range of dinucleotide adducts will undoubtedly uncover new facets of DNA repair and open up new avenues for therapeutic intervention.

References

- 1. Repair of DNA-containing pyrimidine dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prokaryotic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 6. XPC-RAD23B enhances UV-DDB binding to DNA to facilitate lesion search in nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of UV DNA damage recognition by the DDB1-DDB2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Damaged DNA induced UV-damaged DNA-binding protein (UV-DDB) dimerization and its roles in chromatinized DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expanding molecular roles of UV-DDB: shining light on genome stability and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Assay for Nucleotide Excision Repair Protein Activity Using Fractionated Cell Extracts and UV-Damaged Plasmid DNA | Springer Nature Experiments [experiments.springernature.com]

- 20. In vitro reconstitution of an efficient nucleotide excision repair system using mesophilic enzymes from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Methods to Study Intracellular Movement and Localization of the Nucleotide Excision Repair Proteins at the DNA Lesions in Mammalian Cells [frontiersin.org]

- 22. A Rapid Assay for Measuring Nucleotide Excision Repair by Oligonucleotide Retrieval - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. m.youtube.com [m.youtube.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

Theoretical Modeling of dTpdA-Containing DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of non-bridging oxygen atoms with sulfur in the phosphate backbone of DNA has given rise to a class of nucleotide analogs with significant therapeutic potential. Among these, the thymidine phosphorodithioate (dTpdA or PS2) modification, where both non-bridging oxygens are substituted with sulfur, presents a unique structural and chemical profile. This technical guide delves into the theoretical modeling of dTpdA-containing DNA, offering insights into its structural consequences, the computational methods used for its study, and the experimental protocols required for model validation.

Structural and Energetic Impact of dTpdA Modification

The introduction of phosphorodithioate linkages into a DNA duplex induces notable changes in its structure and stability. These modifications are achiral, which circumvents the issue of diastereomeric mixtures associated with single sulfur substitutions (phosphorothioates).

Duplex Stability

Experimental evidence consistently demonstrates that the incorporation of dTpdA destabilizes the DNA duplex. The extent of this destabilization is proportional to the number of modifications.

| Oligonucleotide Sequence | Modification | Melting Temperature (Tm) in 1 M NaCl (°C) |

|---|---|---|

| d(CGCGAATTCGCG) | Unmodified | 68 |

| d(CGCGAATTCGCG) | Fully Phosphorothioate | 49[1][2] |

| d(CGCGAATTCGCG) | Fully Phosphorodithioate | 21[1][2] |

Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy studies on fully phosphorodithioate-modified Dickerson dodecamers, d(CGCGAATTCGCG), indicate significant structural perturbations. While imino proton resonances suggest the persistence of base-pairing, the temperature dependence of these and the phosphorus resonances points towards structural heterogeneity, potentially including hairpin loop formation, even under conditions that favor duplex formation in the unmodified counterpart.[1][2] The absence of inter-residue Nuclear Overhauser Effect (NOE) signals in the phosphorodithioate duplex, in contrast to the clear cross-peak patterns in the unmodified and phosphorothioate versions, further suggests a departure from a canonical right-handed B-form helix.[1][2]

Experimental Protocols for Model Validation

Robust theoretical models are underpinned by rigorous experimental validation. The following sections outline key experimental procedures for the synthesis and characterization of dTpdA-containing DNA.

Synthesis of dTpdA-Containing Oligonucleotides

The synthesis of oligonucleotides containing phosphorodithioate linkages is achieved through solid-phase synthesis using specialized thiophosphoramidite monomers.

Protocol for Solid-Phase Synthesis of Phosphorodithioate-Modified Oligonucleotides:

This protocol is adapted from the synthesis of PS2-RNA and is applicable to DNA with the use of deoxyribose thiophosphoramidites.

-

Support and Synthesizer Setup: The synthesis is performed on a standard automated DNA/RNA synthesizer using controlled-pore glass (CPG) solid support columns.

-

Synthesis Cycle: Each cycle for the addition of a phosphorodithioate linkage consists of four main steps:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.

-

Coupling: Activation of the thiophosphoramidite and its coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. This step typically requires a longer coupling time compared to standard phosphoramidite chemistry.

-

Sulfurization: Conversion of the phosphite triester linkage to a phosphorodithioate linkage using a sulfurizing agent.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

-

Deprotection and Cleavage:

-

Following synthesis, the solid support is treated with a solution of concentrated ammonia and ethanol (3:1, v/v) containing dithiothreitol (DTT) at 55°C for 15-16 hours. This removes the base-labile protecting groups and cleaves the oligonucleotide from the solid support.

-

-

Purification: The synthesized oligonucleotide is purified using techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC).

UV Thermal Denaturation

UV thermal denaturation is employed to determine the melting temperature (Tm) of the modified DNA duplexes, providing a measure of their thermodynamic stability.

Protocol for UV Thermal Denaturation:

-

Sample Preparation: Prepare samples of the dTpdA-containing DNA and its complementary strand in a buffered solution (e.g., 10 mM phosphate buffer with 1 M NaCl and 1 mM EDTA, pH ~7). Oligonucleotide concentrations are typically in the micromolar range.

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Acquisition: Monitor the absorbance of the sample at 260 nm as the temperature is gradually increased. The increase in absorbance upon denaturation is known as the hyperchromic effect.

-

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the melting curve.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information about dTpdA-containing DNA in solution.

Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve the purified dTpdA-containing oligonucleotide in a suitable NMR buffer (e.g., 10 mM phosphate buffer, 1 M NaCl, 1 mM EDTA, pH ~7) in either D₂O or a 9:1 H₂O/D₂O mixture to observe exchangeable imino protons. Sample concentrations are typically in the millimolar range.[3][4]

-

Spectrometer Setup: Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

1D ¹H NMR: Acquire spectra at various temperatures to observe the imino proton region (typically 12-15 ppm), which provides information on base pairing.[3][4]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments reveal through-space proximities between protons, which are crucial for determining the three-dimensional structure of the DNA.

-

³¹P NMR: Acquire proton-decoupled ³¹P NMR spectra to observe the chemical shifts of the phosphorodithioate linkages.[3][4]

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and NOE patterns to determine the conformation of the DNA duplex.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for characterizing the secondary structure of DNA.

Protocol for Circular Dichroism Spectroscopy:

-

Sample Preparation: Prepare the DNA sample in a suitable buffer solution. The buffer should be transparent in the far-UV region.

-

Spectropolarimeter Setup: Use a circular dichroism spectropolarimeter.

-

Data Acquisition: Record the CD spectrum of the sample, typically from 320 nm to 200 nm.

-

Data Analysis: The resulting spectrum can be compared to standard spectra for different DNA conformations (e.g., B-form, A-form, Z-form) to identify the overall helical structure of the dTpdA-containing DNA.

Theoretical Modeling Workflow

Molecular dynamics (MD) simulations are a powerful tool for investigating the structure, dynamics, and energetics of dTpdA-containing DNA at an atomic level. A typical workflow for such a study is outlined below.

Force Field Parameterization

A critical step in the theoretical modeling of modified nucleic acids is the development of accurate force field parameters that describe the geometry and energetics of the non-standard chemical group. For the phosphorodithioate linkage, this involves determining parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges. These parameters are typically derived from high-level quantum mechanical calculations on model compounds.

System Setup and Simulation

Once the force field is established, an initial model of the dTpdA-containing DNA duplex is generated. This structure is then solvated in a periodic box of water molecules, and counterions are added to neutralize the system. The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps at constant volume and temperature (NVT) and then constant pressure and temperature (NPT) to bring the system to the desired simulation conditions. Finally, a production MD simulation is run for a sufficient length of time to sample the conformational space of the molecule.

Trajectory Analysis

The resulting trajectory from the MD simulation is a time series of the coordinates of all atoms in the system. This trajectory is analyzed to extract a wealth of information, including:

-

Structural parameters: Helical parameters (twist, rise, slide, etc.), root-mean-square deviation (RMSD) from a reference structure, and sugar pucker analysis.

-

Energetic properties: Interaction energies between different components of the system.

-

Dynamic properties: Analysis of conformational flexibility and transitions.

The results of these analyses provide a detailed picture of the impact of the dTpdA modification on the structure and dynamics of the DNA duplex, which can then be compared with and used to interpret experimental data.

References

The Influence of dTpdA Dinucleotides on DNA-Protein Interactions: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of how the deoxythymidine-deoxyadenosine (dTpdA) dinucleotide, a fundamental component of DNA, influences interactions with DNA binding proteins. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interplay between DNA sequence and protein recognition.

Introduction: The Significance of TA-Rich Sequences

The sequence of a DNA molecule dictates the binding of a vast array of proteins that regulate essential cellular processes, including transcription, replication, and DNA repair. While the focus is often on longer consensus sequences, the influence of individual dinucleotide steps, such as the dTpdA (TA) sequence, is of critical importance in defining the local structure and flexibility of the DNA helix. These localized conformational features can significantly impact the binding affinity and specificity of DNA-binding proteins.

TA-rich sequences are prevalent in regulatory regions of the genome, most notably in the form of the TATA-box found in the core promoters of many eukaryotic genes. The inherent structural properties of TA steps, including a narrow minor groove and a propensity for bending, make them key recognition sites for a variety of proteins.

Quantitative Analysis of Protein Binding to TA-Rich DNA

The binding affinity of a protein for a specific DNA sequence is a critical determinant of its biological function. This affinity is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. While a comprehensive database of Kd values for all DNA-binding proteins at TA-rich sites is not available, studies on specific proteins have provided valuable insights.

The TATA-binding protein (TBP), a general transcription factor essential for the initiation of transcription, exhibits a high affinity for the TATA-box consensus sequence (TATAWAWR, where W is A or T, and R is A or G). This interaction is fundamental to the assembly of the preinitiation complex.

| Protein | DNA Sequence | Binding Affinity (Kd) | Experimental Method |

| TATA-Binding Protein (TBP) | TATA-box (consensus) | Low nanomolar range | Electrophoretic Mobility Shift Assay (EMSA), Surface Plasmon Resonance (SPR) |

| Various Transcription Factors | TA-rich response elements | Varies widely | EMSA, DNA Pulldown-MS, ChIP-seq |

| DNA Repair Enzymes | Damaged TA sites | Varies based on damage | Not extensively quantified |

Note: The binding affinities of transcription factors to TA-rich elements can vary significantly depending on the specific protein, the flanking DNA sequences, and the presence of co-factors.

DNA Damage at TA Dinucleotides and the Cellular Response

Thymine-adenine dinucleotides are susceptible to damage from various sources, particularly ultraviolet (UV) radiation. UV exposure can lead to the formation of photoproducts, including thymine-adenine dimers. These lesions distort the DNA helix and can block transcription and replication, leading to mutations if not repaired.

The primary mechanism for repairing such bulky DNA adducts is the Nucleotide Excision Repair (NER) pathway.

Nucleotide Excision Repair (NER) Pathway for TA-Photoproducts

The NER pathway is a highly conserved process that recognizes and removes a wide range of helix-distorting DNA lesions.

Experimental Protocols for Studying dTpdA-Protein Interactions

A variety of in vitro and in vivo techniques are employed to investigate the interactions between DNA-binding proteins and specific DNA sequences like those containing dTpdA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common in vitro technique used to detect DNA-protein interactions.

Principle: This assay is based on the observation that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Workflow:

Detailed Protocol:

-

Probe Preparation: A short, double-stranded DNA oligonucleotide containing the TA sequence of interest is synthesized. One end is typically labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled DNA probe is incubated with a purified protein or a nuclear extract containing the protein of interest in a binding buffer. The buffer conditions (salt concentration, pH) are optimized to facilitate the interaction.

-

Gel Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide gel. The gel is run at a low temperature to maintain the integrity of the protein-DNA complexes.

-

Detection: The positions of the labeled DNA are visualized. A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-protein complex.

DNA Pulldown Assay

This in vitro technique is used to identify unknown proteins that bind to a specific DNA sequence.

Principle: A biotinylated DNA probe containing the sequence of interest is immobilized on streptavidin-coated beads. A cell lysate is then passed over the beads, and proteins that bind to the DNA are "pulled down" and subsequently identified.

Workflow:

Detailed Protocol:

-

Probe Preparation: A double-stranded DNA oligonucleotide containing the TA sequence is synthesized with a biotin tag on one end.

-

Immobilization: The biotinylated probe is incubated with streptavidin-coated magnetic or agarose beads, leading to a strong and specific interaction.

-

Incubation with Lysate: A nuclear or whole-cell extract is prepared and incubated with the DNA-coated beads.

-

Washing: The beads are washed multiple times with buffers of increasing stringency to remove proteins that are non-specifically bound.

-

Elution: The specifically bound proteins are eluted from the beads, often by using a high-salt buffer or by boiling in SDS-PAGE loading buffer.

-

Analysis: The eluted proteins are identified, typically by mass spectrometry.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful in vivo technique used to determine whether a protein binds to a specific DNA sequence within the context of the cell.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and identified.

Workflow:

Detailed Protocol:

-

Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, usually by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the DNA-binding protein of interest is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured, often using protein A/G-coated beads.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with a protease.

-

DNA Purification and Analysis: The DNA is purified and can be analyzed by quantitative PCR (qPCR) to determine the enrichment of a specific sequence or by high-throughput sequencing (ChIP-seq) to identify all the genomic regions bound by the protein.

Conclusion

The dTpdA dinucleotide, and by extension TA-rich sequences, play a crucial role in mediating DNA-protein interactions. The unique structural properties of these sequences create recognition sites for a wide range of proteins, from general transcription factors to DNA repair enzymes. Understanding the quantitative and mechanistic details of these interactions is essential for elucidating the complex regulatory networks that govern cellular function and for the development of novel therapeutic strategies that target these fundamental processes. The experimental approaches outlined in this guide provide a robust toolkit for researchers to further explore the intricate world of DNA-protein recognition.

Methodological & Application

Chemical Synthesis of dTpdA Phosphoramidite: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the chemical synthesis of thymidine-deoxyadenosine (dTpdA) phosphoramidite, a key building block in the automated synthesis of oligonucleotides. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of custom DNA sequences for a variety of applications, including therapeutics, diagnostics, and molecular biology research.

The use of dinucleotide phosphoramidites, such as dTpdA phosphoramidite, in oligonucleotide synthesis offers several advantages over the traditional monomer-by-monomer approach. By adding two nucleotide units at a time, the number of synthetic cycles is halved, leading to a reduction in the accumulation of failure sequences and a simplification of the final product purification. This ultimately results in higher coupling efficiencies and improved yields of the desired full-length oligonucleotide.

This document outlines the multi-step synthesis of dTpdA phosphoramidite, beginning with the preparation of protected nucleoside monomers, followed by the formation of the dinucleotide, and culminating in the phosphitylation to yield the final phosphoramidite product.

I. Synthesis Overview

The synthesis of dTpdA phosphoramidite involves a three-stage process:

-

Preparation of Protected Monomers: This initial stage involves the protection of the functional groups on thymidine and deoxyadenosine that are not involved in the coupling reactions. This includes the 5'-hydroxyl group and the exocyclic amino group of deoxyadenosine.

-

Formation of the Protected Dinucleotide (dTpdA): The protected thymidine and deoxyadenosine are coupled to form a dinucleotide with a phosphotriester linkage.

-

Phosphitylation of the Dinucleotide: The 3'-hydroxyl group of the protected dinucleotide is reacted with a phosphitylating agent to generate the final dTpdA phosphoramidite.

Solid-Phase Synthesis of dTpdA Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the rapid and efficient assembly of custom DNA and RNA sequences. This application note provides a detailed overview and experimental protocols for the synthesis of the dinucleotide thymidylyl-(3'→5')-2'-deoxyadenosine (dTpdA) using phosphoramidite chemistry on a solid support. The methodologies described herein are fundamental for researchers engaged in the development of therapeutic oligonucleotides, diagnostic probes, and various molecular biology applications.

Principle of Solid-Phase Oligonucleotide Synthesis

Solid-phase synthesis of oligonucleotides is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction. Each cycle of nucleotide addition consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.

Experimental Protocols

Materials and Reagents

-

Solid Support: dT-loaded Controlled Pore Glass (CPG)

-

Phosphoramidite: 5'-Dimethoxytrityl-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

-

Activator: 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)

-

Capping Solution A: Acetic anhydride in tetrahydrofuran (THF)/lutidine

-

Capping Solution B: 16% 1-Methylimidazole in THF

-

Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine

-

Cleavage and Deprotection Solution: Concentrated ammonium hydroxide

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Argon (high purity)

Protocol 1: Solid-Phase Synthesis of dTpdA Dinucleotide

This protocol outlines the steps for a standard automated solid-phase synthesis of the dTpdA dinucleotide on a 1 µmol scale.

-

Resin Preparation: A synthesis column is packed with dT-loaded CPG resin. The resin is washed with anhydrous acetonitrile to ensure an anhydrous environment.

-

Synthesis Cycle for dA addition:

-

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group on the support-bound thymidine is removed by treating the column with the deblocking solution (3% TCA in DCM). The column is then washed with anhydrous acetonitrile. The orange color of the cleaved DMT cation can be monitored spectrophotometrically at 495 nm to determine the coupling efficiency of the previous cycle.

-

Step 2: Coupling: The dA phosphoramidite and the activator (ETT) are dissolved in anhydrous acetonitrile and delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate. This intermediate then reacts with the free 5'-hydroxyl group of the support-bound thymidine to form a phosphite triester linkage. The typical coupling time is around 30 seconds.

-

Step 3: Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. A mixture of Capping Solution A and B is introduced to acetylate any unreacted 5'-hydroxyl groups.

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the column with the oxidizing solution (iodine solution). This step completes the addition of one nucleotide. The column is then washed with anhydrous acetonitrile.

-

-

Final Deblocking (Optional): If a "DMT-on" purification is desired, the final detritylation step is omitted. For "DMT-off" synthesis, the final 5'-DMT group on the dA nucleotide is removed with the deblocking solution.

Protocol 2: Cleavage and Deprotection

-

Cleavage from Solid Support: After synthesis, the CPG support is transferred to a vial. Concentrated ammonium hydroxide is added to the vial, and the mixture is incubated at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the dinucleotide from the CPG support.

-

Base Deprotection: The vial is then sealed and heated at 55°C for 8-16 hours. This removes the benzoyl protecting group from the deoxyadenosine base and the cyanoethyl protecting groups from the phosphate backbone.

-

Evaporation: The vial is cooled, and the ammonium hydroxide solution containing the crude dTpdA is evaporated to dryness using a centrifugal evaporator.

Protocol 3: Purification by Reversed-Phase HPLC

-

Sample Preparation: The dried crude product is redissolved in a suitable mobile phase, typically a low percentage of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium acetate, TEAA).

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1 M TEAA, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the dinucleotide. The exact gradient will depend on the specific column and system.

-

Detection: UV absorbance at 260 nm.

-

-

Fraction Collection and Desalting: The peak corresponding to the full-length dTpdA product is collected. The collected fraction is then desalted using a suitable method, such as a desalting column or ethanol precipitation, to remove the TEAA buffer salts.

Data Presentation

The efficiency of solid-phase oligonucleotide synthesis is typically very high. The following table summarizes the expected quantitative data for the synthesis of a dTpdA dinucleotide on a 1 µmol scale.

| Parameter | Typical Value | Notes |

| Coupling Efficiency (per step) | > 99% | Determined by trityl cation monitoring. A high coupling efficiency is crucial for the synthesis of longer oligonucleotides.[1] |

| Overall Yield (crude) | 80-90% | This is the yield of the full-length product in the crude mixture before purification. |

| Purity (after HPLC) | > 95% | Purity is typically assessed by analytical HPLC or capillary electrophoresis. |

| Final Yield (purified) | 50-70% | The final yield of the purified dinucleotide will depend on the efficiency of the synthesis, cleavage, deprotection, and purification steps. |

Visualizations

Solid-Phase Synthesis Workflow

Caption: Workflow of the solid-phase synthesis of dTpdA.

Chemical Reactions in the Synthesis Cycle

Caption: Key chemical reactions in one cycle of solid-phase synthesis.

Conclusion

The solid-phase synthesis of dTpdA dinucleotides using phosphoramidite chemistry is a robust and highly efficient method. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can reliably produce high-purity oligonucleotides for a wide range of applications in research, diagnostics, and drug development. The success of the synthesis is highly dependent on the quality of the reagents and the maintenance of anhydrous conditions throughout the process.

References

Application Note: High-Resolution Purification of dTpdA-Modified Oligonucleotides by Ion-Pair Reversed-Phase HPLC

Abstract

This application note details a robust methodology for the purification of synthetic oligonucleotides containing a terminal thymidine-phosphodiester-adenosine (dTpdA) modification, presumed to be a 3'-3' or 5'-5' inverted linkage, utilizing ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). Such terminal modifications are critical in therapeutic and diagnostic applications for conferring resistance to exonuclease degradation. The protocol described herein provides a comprehensive workflow from sample preparation to high-purity fraction collection, ensuring the suitability of the purified oligonucleotides for demanding downstream applications in research, diagnostics, and drug development.

Introduction

Synthetic oligonucleotides are indispensable tools in modern molecular biology and are at the forefront of nucleic acid-based therapeutics, including antisense and siRNA applications.[1] To enhance their in vivo stability and efficacy, chemical modifications are frequently incorporated.[2] One such class of modifications involves alterations to the phosphodiester backbone, particularly at the termini, to protect against degradation by cellular exonucleases.[3] The introduction of inverted linkages, such as 3'-3' or 5'-5' connections, is an effective strategy to achieve this stabilization.[3][4]

The purification of these modified oligonucleotides is a critical step to remove process-related impurities, such as truncated sequences (failure sequences) and byproducts from deprotection steps.[5] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful and widely adopted technique for the high-resolution separation of oligonucleotides and their impurities.[6] This method leverages the hydrophobicity of the oligonucleotide, often enhanced by the presence of a 5'-dimethoxytrityl (DMT) group, for separation on a hydrophobic stationary phase.[5] An ion-pairing agent in the mobile phase interacts with the negatively charged phosphate backbone, facilitating retention and enabling high-resolution separation.[7]

This document provides a detailed protocol for the purification of oligonucleotides featuring a terminal dTpdA modification, guiding researchers and drug development professionals through the process of achieving high-purity material suitable for sensitive applications.

Experimental Workflow